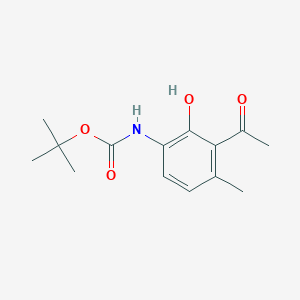

![molecular formula C11H11N3O3 B1635903 4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid CAS No. 439108-12-0](/img/structure/B1635903.png)

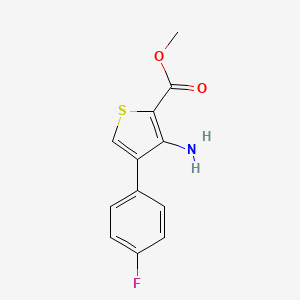

4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid

Overview

Description

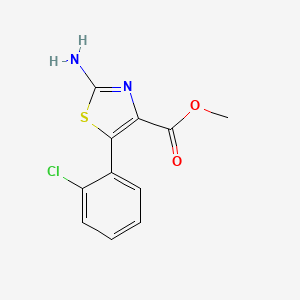

4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid, also known as POB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. POB is a heterocyclic organic compound that contains a pyridine ring and an oxadiazole ring.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Researchers have synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities. These compounds, derived from initial reactions involving pyridinyl oxadiazole derivatives, demonstrated varying degrees of antimicrobial efficacy, showcasing the potential of pyridinyl oxadiazole structures in developing new antimicrobial agents (Bayrak et al., 2009).

Optical Properties

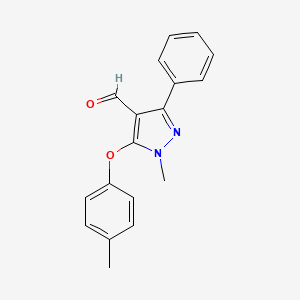

Studies on novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives have been conducted, focusing on their synthesis, characterization, and the examination of their fluorescence spectral characteristics. These derivatives, related to pyridinyl oxadiazole, have shown that absorption and emission maxima are influenced by substituent groups, offering insights into the design of materials with specific optical properties (Ge et al., 2014).

Biological Activity Prediction

The one-pot condensation leading to novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems has been studied, with a focus on predicting their biological activity. These studies provide a foundational understanding of how structural modifications in pyridinyl oxadiazole derivatives could influence their biological activities (Kharchenko et al., 2008).

Antitumor Activity

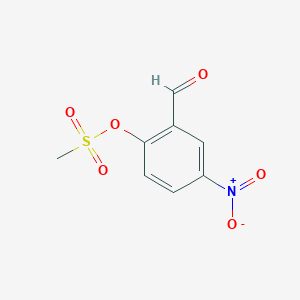

Research into the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, has led to compounds demonstrating significant antitumor activity in vitro. This highlights the potential therapeutic applications of pyridinyl oxadiazole derivatives in cancer treatment (Maftei et al., 2013).

Antimycobacterial Activity

Compounds featuring pyridines and pyrazines substituted with oxadiazole derivatives have been synthesized and tested for their antimycobacterial activity against Mycobacterium tuberculosis. This work suggests the utility of pyridinyl oxadiazole structures in developing novel antimycobacterial agents (Gezginci et al., 1998).

Mechanism of Action

Target of Action

The primary targets of 1,2,4-oxadiazole derivatives, such as 4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid, are often associated with anti-infective activities . These compounds have been synthesized as anti-bacterial, anti-viral, and anti-leishmanial agents . They have shown promising results against various microorganisms, indicating their potential as anti-infective agents .

Mode of Action

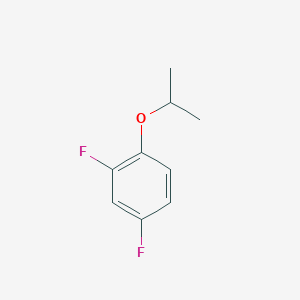

1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of agricultural biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . Certain compounds have also demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as potential agonists of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) .

Pharmacokinetics

The molecular weight of the compound is 23323 , which is within the optimal range for oral bioavailability in drug design.

Result of Action

properties

IUPAC Name |

4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c15-10(16)6-3-5-9-13-11(14-17-9)8-4-1-2-7-12-8/h1-2,4,7H,3,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRRWBIBNBVHQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NOC(=N2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(2-methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1635855.png)

![Methyl 3-[(2-chloropyridine-3-carbonyl)carbamoylamino]benzoate](/img/structure/B1635892.png)